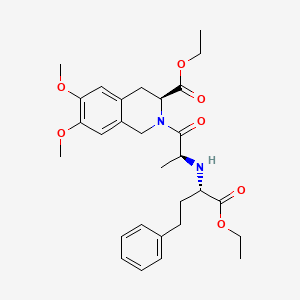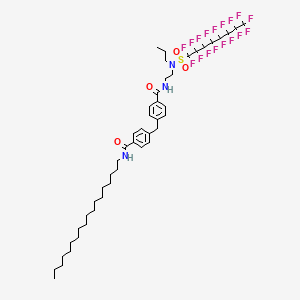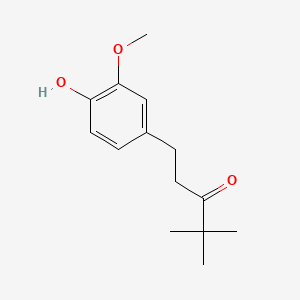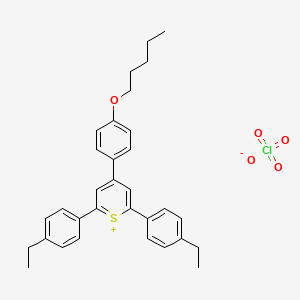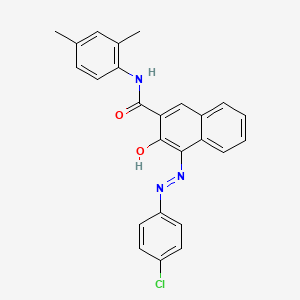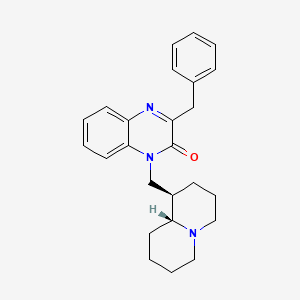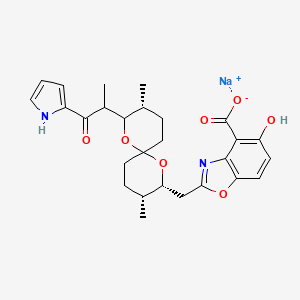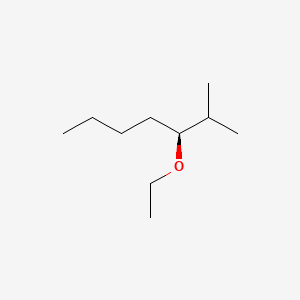
(3S)-3-ethoxy-2-methylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-ethoxy-2-methylheptane is an organic compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is part of the heptane family, characterized by a seven-carbon chain. The presence of an ethoxy group and a methyl group attached to the heptane backbone makes it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-ethoxy-2-methylheptane typically involves the alkylation of a suitable precursor. One common method is the reaction of 3-ethoxyheptane with a methylating agent under controlled conditions to ensure the correct stereochemistry. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the precursor, followed by the addition of a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to maintain consistent reaction conditions and yield. The choice of catalyst and reaction parameters is crucial to achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-ethoxy-2-methylheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with a suitable nucleophile.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted heptane derivatives.
Applications De Recherche Scientifique
(3S)-3-ethoxy-2-methylheptane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-3-ethoxy-2-methylheptane involves its interaction with specific molecular targets. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include modulation of enzymatic activity or receptor signaling, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-3-methoxy-2-methylheptane
- (3S)-3-ethoxy-2-ethylheptane
- (3S)-3-ethoxy-2-methylhexane
Uniqueness
(3S)-3-ethoxy-2-methylheptane is unique due to its specific stereochemistry and the presence of both ethoxy and methyl groups, which confer distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H22O |
|---|---|
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
(3S)-3-ethoxy-2-methylheptane |
InChI |
InChI=1S/C10H22O/c1-5-7-8-10(9(3)4)11-6-2/h9-10H,5-8H2,1-4H3/t10-/m0/s1 |
Clé InChI |
SHOABYXXWTXNAJ-JTQLQIEISA-N |
SMILES isomérique |
CCCC[C@@H](C(C)C)OCC |
SMILES canonique |
CCCCC(C(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


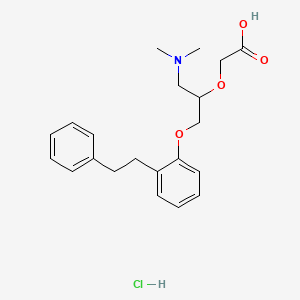
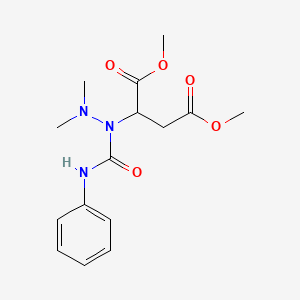
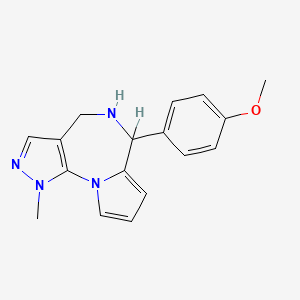
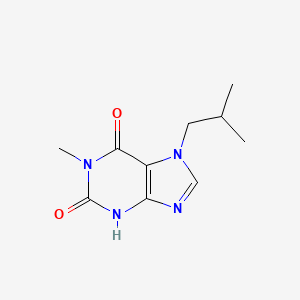
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)
